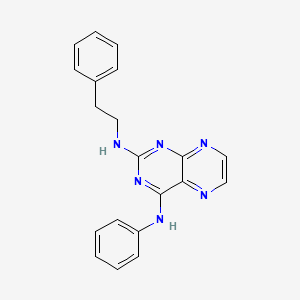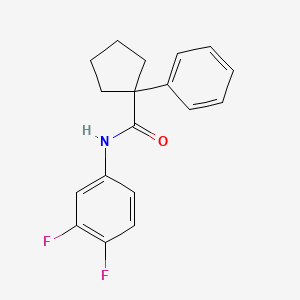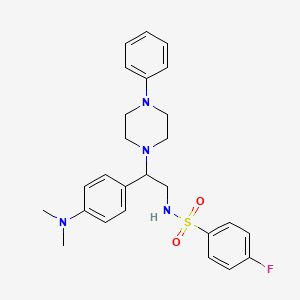
N2-phenethyl-N4-phenylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N2-phenethyl-N4-phenylpteridine-2,4-diamine” is a derivative of N2,N4-diphenylpyrimidin-2,4-diamine . It has been studied for its potential use in the prevention or treatment of cancer . It shows a relatively weak EGFR activity inhibitory effect on wild-type EGFR, a high inhibitory ability on EGFR mutation, and a high inhibitory ability on even FLT3 and FLT3 mutation .
Synthesis Analysis
The synthesis of N2-phenethyl-N4-phenylpteridine-2,4-diamine involves making structural modifications to improve the overall potency, selectivity, and solubility of the series by varying the anilino groups attached to the 2- and 4-position .Scientific Research Applications
Antitumor Activity
The compound’s antitumor properties have been investigated extensively. Researchers have designed and synthesized a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives. These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells. Notably, one of the most potent compounds demonstrated superior antitumor activity compared to the positive control palbociclib, a CDK6 inhibitor .
CDK6 Inhibition
Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. CDK6, in particular, has been identified as a promising target for cancer treatment. The synthesized N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were tested for their CDK6 inhibitory activities. Understanding their binding interactions with CDK6 through molecular docking simulations provides valuable insights for drug development .
Anti-Malarial Potential
In a different context, researchers prepared N2,N4-diphenylpyrimidine-2,4-diamines to explore their anti-malarial properties. By modifying the anilino groups attached to the 2- and 4-positions, they aimed to enhance overall potency, selectivity, and solubility. Investigating the scaffold’s SAR (structure-activity relationship) contributes to our understanding of potential anti-malarial agents .
Plasmodium falciparum Inhibition
Another related compound, N2,N4-disubstituted quinazoline-2,4-diamine, was synthesized and evaluated for its inhibitory activity against Plasmodium falciparum (Pf.), the parasite responsible for malaria. The study assessed its effectiveness using a radioactive labeled hypoxanthine incorporation assay. Such compounds hold promise as antimalarial agents .
Photodynamic Therapy (PDT)
Given its aromatic nature and potential for light absorption, this compound could be explored for use in photodynamic therapy (PDT). PDT involves activating photosensitizers with light to selectively destroy cancer cells or pathogens. Investigating its photophysical properties and cellular uptake could reveal its suitability for PDT applications.
Design, Synthesis, and Antitumor Activity of New N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine Derivatives as CDK6 Inhibitors Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamines Synthesis, Plasmodium falciparum Inhibitory Activity, Cytotoxicity and …
Mechanism of Action
The compound shows a relatively weak EGFR activity inhibitory effect on wild-type EGFR, a high inhibitory ability on EGFR mutation, and a high inhibitory ability on even FLT3 and FLT3 mutation . This suggests that it may be used for the treatment of cancer with EGFR mutation or cancer with FLT3 or a mutation thereof .
properties
IUPAC Name |
4-N-phenyl-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-7-15(8-4-1)11-12-23-20-25-18-17(21-13-14-22-18)19(26-20)24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVAYIVYNABHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-phenethyl-N4-phenylpteridine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3,4-dimethylbenzenesulfonamido)propanoate](/img/structure/B2665211.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2665212.png)
![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)
![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)



![7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2665228.png)
